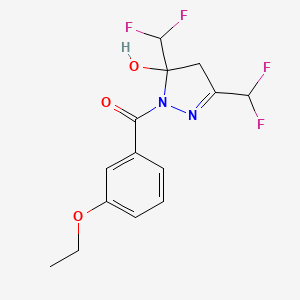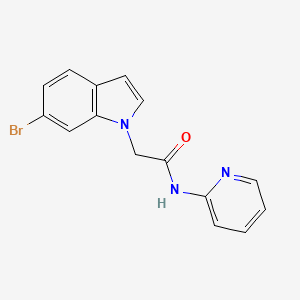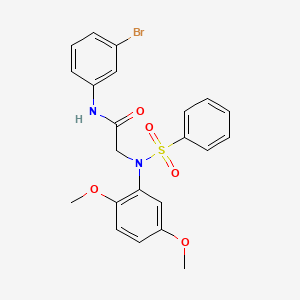
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity. Research studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, research studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, this compound has been found to induce apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects. Research studies have shown that this compound inhibits the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of certain proteins that are involved in angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the significant directions is the development of new analogs that exhibit enhanced activity and solubility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as drug discovery and development.
Conclusion
In conclusion, 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown potential applications in various scientific research fields, particularly in the field of medicinal chemistry. This compound exhibits potent antitumor activity and inhibits the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using different methods. One of the most common methods is the reaction of 3-ethoxybenzoylhydrazine with difluoromethyl ketone in the presence of a base. This reaction yields a pyrazole intermediate that is further reacted with acetic anhydride and hydroxylamine hydrochloride to obtain the final product.
Propiedades
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c1-2-23-9-5-3-4-8(6-9)12(21)20-14(22,13(17)18)7-10(19-20)11(15)16/h3-6,11,13,22H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVZWJWZJFICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6005693.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)


![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)